molecular formula C4H6BrN3 B1267062 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole CAS No. 56616-93-4

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B1267062
CAS No.: 56616-93-4
M. Wt: 176.01 g/mol
InChI Key: JHGLLGYXVAOCFN-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C4H6BrN3. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields. The presence of a bromine atom and two methyl groups in its structure makes it a unique and valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole typically involves the bromination of 1,5-dimethyl-1H-1,2,4-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,5-dimethyl-1H-1,2,4-triazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted triazoles with various functional groups.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: 1,5-dimethyl-1H-1,2,4-triazole.

Scientific Research Applications

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its biological activity.

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
  • 3-Bromo-5-methyl-1H-1,2,4-triazole

Comparison: 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is unique due to the specific positioning of the bromine atom and the two methyl groups. This structural arrangement can influence its reactivity and biological activity compared to other brominated triazoles. For instance, the presence of the bromine atom at the 3-position and methyl groups at the 1 and 5 positions can enhance its nucleophilicity and potential interactions with biological targets.

Properties

IUPAC Name

3-bromo-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLLGYXVAOCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205188
Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-93-4
Record name 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Record name 3-bromo-1,5-dimethyl-1H-1,2,4-triazole
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